molecular formula C18H14O B087879 4,4-Diphenyl-2,5-cyclohexadien-1-one CAS No. 13304-12-6

4,4-Diphenyl-2,5-cyclohexadien-1-one

Cat. No. B087879
CAS RN: 13304-12-6
M. Wt: 246.3 g/mol
InChI Key: JUOUFRXTZODGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Diphenyl-2,5-cyclohexadien-1-one (DPCH) is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties. DPCH has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism Of Action

The mechanism of action of 4,4-Diphenyl-2,5-cyclohexadien-1-one is not fully understood. However, it has been suggested that 4,4-Diphenyl-2,5-cyclohexadien-1-one exerts its biological activities through various mechanisms, including inhibition of inflammatory mediators, modulation of antioxidant enzymes, and induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

4,4-Diphenyl-2,5-cyclohexadien-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 4,4-Diphenyl-2,5-cyclohexadien-1-one has also been found to modulate the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 4,4-Diphenyl-2,5-cyclohexadien-1-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages And Limitations For Lab Experiments

4,4-Diphenyl-2,5-cyclohexadien-1-one is a useful tool for scientific research due to its unique properties. It is readily available and relatively inexpensive. 4,4-Diphenyl-2,5-cyclohexadien-1-one is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, 4,4-Diphenyl-2,5-cyclohexadien-1-one has some limitations. It is insoluble in water, which limits its use in aqueous solutions. Additionally, 4,4-Diphenyl-2,5-cyclohexadien-1-one has been found to exhibit some toxicity at high concentrations, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 4,4-Diphenyl-2,5-cyclohexadien-1-one. One area of interest is the development of 4,4-Diphenyl-2,5-cyclohexadien-1-one-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of 4,4-Diphenyl-2,5-cyclohexadien-1-one and its effects on various signaling pathways. Additionally, the development of new synthesis methods for 4,4-Diphenyl-2,5-cyclohexadien-1-one and its derivatives may lead to the discovery of new biological activities and therapeutic applications.

Synthesis Methods

4,4-Diphenyl-2,5-cyclohexadien-1-one can be synthesized by the Claisen-Schmidt condensation reaction between benzaldehyde and cyclohexanone in the presence of a base such as NaOH or KOH. The reaction is carried out in ethanol or methanol as a solvent under reflux conditions. The resulting product is then purified by recrystallization in a suitable solvent.

Scientific Research Applications

4,4-Diphenyl-2,5-cyclohexadien-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4,4-Diphenyl-2,5-cyclohexadien-1-one has also been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, 4,4-Diphenyl-2,5-cyclohexadien-1-one has been found to possess neuroprotective and hepatoprotective activities.

properties

CAS RN

13304-12-6

Product Name

4,4-Diphenyl-2,5-cyclohexadien-1-one

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

4,4-diphenylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C18H14O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H

InChI Key

JUOUFRXTZODGAN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C=CC(=O)C=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2(C=CC(=O)C=C2)C3=CC=CC=C3

Other CAS RN

13304-12-6

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.